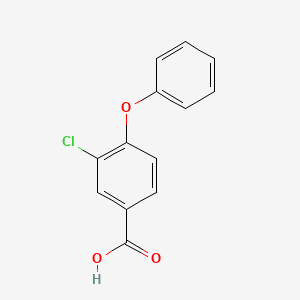

3-Chloro-4-phenoxybenzoic acid

Overview

Description

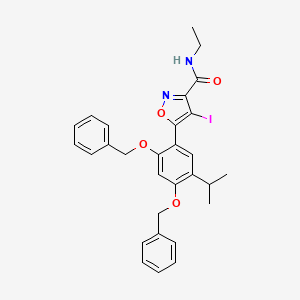

3-Chloro-4-phenoxybenzoic acid is a chemical compound with the CAS Number: 74917-55-8 . It has a molecular weight of 248.67 and its IUPAC name is this compound .

Molecular Structure Analysis

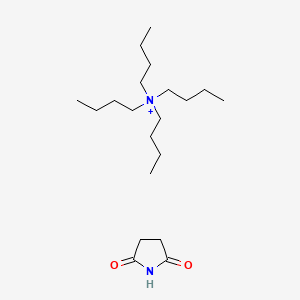

The InChI code for this compound is 1S/C13H9ClO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a storage temperature of 2-8°C .Scientific Research Applications

Biological and Environmental Analysis

One of the primary scientific applications of 3-Chloro-4-phenoxybenzoic acid (and related compounds) involves its role as a metabolite in the degradation of pyrethroid insecticides, which are extensively used in agricultural and domestic settings. The ability to detect and quantify this compound is crucial for monitoring environmental pollution and assessing human exposure to pyrethroids.

Environmental Monitoring : A study developed a highly sensitive direct competitive fluorescence enzyme immunoassay for detecting 3-Phenoxybenzoic acid in urine, showcasing its utility as a biomarker for human exposure to pyrethroid insecticides. The assay demonstrated improved sensitivity and reliability over traditional methods, indicating its potential for environmental health monitoring (Huo et al., 2018).

Degradation Pathways and Bioremediation : Research on Aspergillus oryzae M-4 identified enzymes and pathways involved in the co-metabolic degradation of 3-Phenoxybenzoic acid, providing insights into the bioremediation of environments contaminated by pyrethroid pesticides. This study underscores the importance of microbial processes in detoxifying harmful chemical residues in food and the environment (Zhao et al., 2019).

Biological Degradation : Bacillus sp. strain DG-02 was found to efficiently degrade 3-Phenoxybenzoic acid, suggesting a valuable application for the strain in bioremediation strategies to clean up environments contaminated with pyrethroid residues. The study highlights microbial degradation as a promising approach for mitigating the environmental impact of pesticide use (Chen et al., 2012).

Analytical Chemistry

- Detection and Quantification : Innovative analytical techniques, such as the development of a colloidal gold-based lateral flow immunoassay, have been applied for the rapid and sensitive detection of 3-Phenoxybenzoic acid in environmental samples. This method offers a convenient tool for on-site screening of pyrethroid residues, facilitating timely and effective environmental monitoring efforts (Liu et al., 2015).

Synthesis and Chemical Processes

- Chemical Synthesis : Research into the synthesis of phenoxybenzoic acid from phenoxyacetophenone highlights the ongoing development of efficient and high-yield chemical processes for producing compounds of interest, such as this compound. These advancements are crucial for the pharmaceutical and agrochemical industries, where such compounds play a significant role (Liu Xiao, 2001).

Safety and Hazards

The safety information for 3-Chloro-4-phenoxybenzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-phenoxybenzoic acid . These factors can include the physiological conditions within the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells or tissues.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-phenoxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with several enzymes, including cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2C9 . These interactions often involve inhibition of enzyme activity, which can affect the metabolism of other compounds within the cell. Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, the binding of this compound to cytochrome P450 enzymes results in the inhibition of their catalytic activity, which can affect the metabolism of drugs and other xenobiotics . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity. Studies have shown that high doses of this compound can cause adverse effects, such as liver toxicity and alterations in metabolic pathways . It is important to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of this compound, leading to its biotransformation into various metabolites . The interactions of this compound with metabolic enzymes can affect the overall metabolic flux and the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific subcellular compartments is often mediated by targeting signals and post-translational modifications, which direct the compound to its site of action.

Properties

IUPAC Name |

3-chloro-4-phenoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGHJIYJDMJREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B3153035.png)

![3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine](/img/structure/B3153050.png)

![4-[(2-Chloropropanoyl)amino]benzamide](/img/structure/B3153072.png)